N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide
Description
The compound N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a benzofuran-oxazole core. Its structure comprises:
- 1,2-Oxazole ring: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
- Benzofuran moiety: A fused bicyclic system (benzene + furan) attached to the oxazole at position 3.
- Acetamide linker: A methylene bridge connects the oxazole to the acetamide group, which is further substituted with a 3-methoxyphenoxy group.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-16-6-4-7-17(11-16)26-13-21(24)22-12-15-10-20(28-23-15)19-9-14-5-2-3-8-18(14)27-19/h2-11H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMRYYJXGNMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetylene under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed by the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃).
Coupling Reactions: The benzofuran and oxazole intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Final Assembly: The final compound is assembled by reacting the coupled intermediate with 3-methoxyphenoxyacetic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the oxazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: NaOMe, other nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzofuran moiety and an oxazole ring, which are known for their roles in various pharmacological activities. The molecular formula is , with a molecular weight of approximately 285.30 g/mol.
Anticancer Properties
Research has indicated that compounds similar to N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide exhibit anticancer activities. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar oxazole-containing compounds have been reported to exhibit significant antibacterial and antifungal activities. A study highlighted the effectiveness of related compounds against resistant strains of bacteria, making them candidates for further exploration in antibiotic development .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that benzofuran derivatives can mitigate neurodegeneration by inhibiting oxidative stress pathways and promoting neuronal survival. In vitro studies have demonstrated protective effects against excitotoxicity in neuronal cultures, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally related to this compound. The results showed that these compounds significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized several oxazole derivatives and tested them against Gram-positive and Gram-negative bacteria. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential for clinical application .
Mechanism of Action
The mechanism of action of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide would depend on its specific application. Generally, the benzofuran and oxazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules, emphasizing key differences in substituents, biological activity, and physicochemical properties:
Key Observations
Core Heterocycle Impact :
- 1,2-Oxazole vs. 1,3,4-Thiadiazole : The target compound’s oxazole core may offer better metabolic stability compared to sulfur-containing thiadiazoles (e.g., 5k), which are prone to oxidative degradation .
- Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom (vs. benzothiazole’s sulfur) likely alters electronic properties, affecting binding to enzymes like MAO-B or cholinesterases .
Substituent Effects: 3-Methoxyphenoxy Group: This substituent provides moderate lipophilicity, balancing solubility and membrane permeability. Acetamide Linker: The methylene bridge in the target compound may enhance conformational flexibility compared to rigid pyridazinone analogs (), influencing receptor selectivity .
Biological Activity Trends :
- Thiadiazole derivatives (e.g., 5k, ) show anticonvulsant activity but may lack specificity for neurological targets due to sulfur’s promiscuity in redox reactions .
- Benzofuran-containing analogs (e.g., CAS 1105219-08-6) are understudied but hypothesized to exhibit polypharmacology (e.g., MAO-B and BChE inhibition) due to aromatic stacking interactions .
Synthetic Accessibility :
- Thiadiazole derivatives () are synthesized via cyclocondensation of thiosemicarbazides, while oxazole analogs require cyclization of propargylamines or [3+2] cycloadditions .
Biological Activity
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety which is known for various biological activities.
- An oxazole ring that contributes to its pharmacological properties.
- A methoxyphenoxy acetamide group that may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have shown inhibitory effects on protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and metabolism .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
- Anti-inflammatory Effects : The presence of the benzofuran and oxazole rings suggests possible anti-inflammatory activities, which have been observed in related compounds .
Anticancer Properties
Several studies have reported that compounds containing benzofuran and oxazole moieties exhibit anticancer activity. For instance:
- A derivative of benzofuran was shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Neuroprotective Effects
Research has indicated that benzofuran derivatives can offer neuroprotective benefits by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Case Studies
- PTP Inhibitors : A study involving similar compounds demonstrated significant inhibitory effects on PTPs, with IC50 values in the low micromolar range. These findings suggest a potential role for this compound as a therapeutic agent in metabolic disorders .
- Oxidative Stress Reduction : In vitro studies have shown that related compounds can significantly reduce oxidative stress markers in neuronal cell lines, indicating a protective effect against neurodegeneration .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with substituted benzofuran and oxazole precursors. For example:
- Step 1: Condensation of 5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol with chloroacetyl chloride to form the intermediate chloroacetamide derivative.
- Step 2: Coupling the intermediate with 3-methoxyphenoxyacetic acid via nucleophilic substitution under basic conditions (e.g., potassium carbonate in DMF) .
- Monitoring: Reaction progress is tracked using TLC, and purification involves recrystallization or column chromatography.
- Key Data: Characterization via H/C NMR, IR, and mass spectrometry (e.g., molecular ion peak at m/z corresponding to the target molecular weight) .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Answer:
Structural validation employs:
- Spectroscopy: H NMR (e.g., methoxy group resonance at δ ~3.8 ppm, benzofuran protons at δ 6.5–7.8 ppm) and C NMR (carbonyl signals at ~170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) with <2 ppm error .
- X-ray Crystallography: Optional for absolute configuration determination, though limited by crystal growth challenges .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Answer:
- Reaction Path Modeling: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in step optimization .
- Solvent Effects: COSMO-RS simulations assess solvent polarity impacts on reaction yields (e.g., DMF vs. THF) .
- Pharmacophore Mapping: Molecular docking identifies key interactions (e.g., benzofuran moiety with hydrophobic enzyme pockets) for structure-activity relationship (SAR) studies .
Advanced: How should researchers address contradictions between in vitro and in vivo biological activity data?
Answer:
- Bioavailability Studies: Measure plasma concentration-time profiles to assess absorption barriers (e.g., poor solubility) .
- Metabolite Screening: LC-MS/MS identifies active/inactive metabolites (e.g., demethylation of the methoxy group) .
- Dose Adjustments: Use allometric scaling (e.g., from murine to human models) to reconcile efficacy gaps .
Advanced: What strategies mitigate toxicity concerns during preclinical evaluation?
Answer:
- Acute Toxicity Assays: Conduct OECD 423-guided studies in rodents, monitoring organ-specific histopathology (e.g., hepatic enzymes ALT/AST) .
- Genotoxicity Screening: Ames test for mutagenicity and comet assay for DNA damage .
- SAR Refinement: Replace reactive groups (e.g., acetamide with sulfonamide) to reduce off-target effects .
Advanced: How can researchers resolve discrepancies in reported biological targets (e.g., kinase vs. GPCR inhibition)?
Answer:
- Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic identification .
- Selectivity Profiling: Screen against panels of 100+ kinases/GPCRs at 1 µM concentration to quantify IC values .
- Mechanistic Studies: CRISPR-Cas9 knockout of suspected targets to confirm phenotypic rescue .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Light Sensitivity: Protect from UV exposure using amber vials .
- Purity Checks: Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to monitor degradation .
Advanced: How can heterogeneous catalysis improve the scalability of synthesis?
Answer:
- Catalyst Screening: Test Pd/C, zeolites, or MOFs for coupling steps to reduce metal leaching .
- Flow Chemistry: Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., oxazole ring formation) .
- Green Metrics: Calculate E-factor (kg waste/kg product) to compare batch vs. flow approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
